molecular formula C8H11ClFNO B1525115 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1311315-00-0

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1525115
CAS No.: 1311315-00-0
M. Wt: 191.63 g/mol
InChI Key: FHUUTFIWBXUNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClFNO and a molecular weight of 191.63 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-nitro-2-(2-fluorophenyl)ethanol, which is then reduced to 2-amino-2-(2-fluorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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